
N-Lactoyl-Tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Lactoyl-Tryptophan is a derivative of the essential amino acid tryptophan. It belongs to the class of N-acyl-alpha amino acids and has been identified in various metabolomic studies. This compound has garnered interest due to its potential roles in metabolic processes and its association with conditions such as low bone mineral density and cold acclimatization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Lactoyl-Tryptophan typically involves the reaction of tryptophan with lactic acid under specific conditions. The process can be carried out through chemical synthesis or enzymatic methods. Chemical synthesis often involves the use of coupling reagents to facilitate the formation of the amide bond between the carboxyl group of lactic acid and the amino group of tryptophan .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar to other amino acid derivatives, it is likely that large-scale production would involve optimized fermentation processes using genetically engineered microorganisms capable of producing high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Lactoyl-Tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the indole ring of the tryptophan moiety.
Reduction: Reduction reactions can affect the carbonyl group in the lactoyl moiety.
Substitution: Substitution reactions can occur at the indole ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of the carbonyl group can yield hydroxy derivatives .
Scientific Research Applications
Chemistry: It serves as a model compound for studying amide bond formation and peptide synthesis.
Biology: It has been associated with metabolic processes, including cold acclimatization and bone mineral density regulation
Mechanism of Action
The mechanism of action of N-Lactoyl-Tryptophan involves its interaction with specific molecular targets and pathways. It has been shown to correlate with changes in thyroid and parathyroid hormone levels, suggesting a role in endocrine regulation. Additionally, its effects on metabolic pathways related to amino acid metabolism highlight its potential in modulating metabolic health .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-Tryptophan: Known for its radioprotective properties and ability to modulate oxidative stress.
C-Glycosyltryptophan: Associated with metabolic processes and bone mineral density regulation.
Uniqueness
N-Lactoyl-Tryptophan is unique due to its specific lactoyl modification, which imparts distinct biochemical properties. Its role in cold acclimatization and endocrine regulation sets it apart from other tryptophan derivatives .
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)13(18)16-12(14(19)20)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8,12,15,17H,6H2,1H3,(H,16,18)(H,19,20)/t8-,12-/m0/s1 |
InChI Key |
AQHJZWISLYVACJ-UFBFGSQYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-isopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B13428082.png)
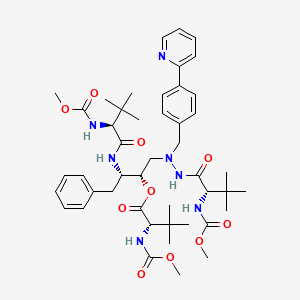
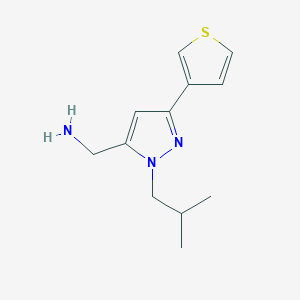
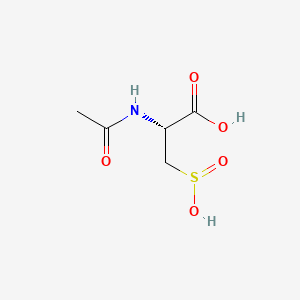
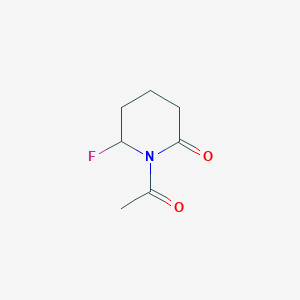
![1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B13428133.png)

![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13428141.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13428147.png)

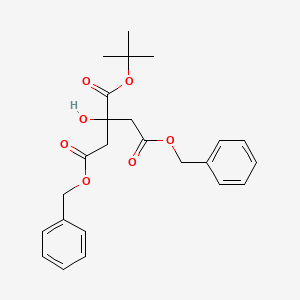

![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
